molecular formula C13H11N3O B7509907 (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one

Cat. No. B7509907
M. Wt: 225.25 g/mol
InChI Key: KDVFJMQBPCTBTO-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one, also known as MPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug discovery research.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and reduction of oxidative stress. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.

Future Directions

There are several future directions for the research on (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. One potential area of investigation is the development of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one-based drug delivery systems, which can improve its solubility and bioavailability. Another direction is the exploration of its potential applications in the treatment of other diseases, such as infectious diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and identification of its molecular targets can provide insights into the development of more potent and selective (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one derivatives.
Conclusion:
In conclusion, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is a promising compound that has demonstrated potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery research. Further studies are needed to fully understand its biochemical and physiological effects and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be synthesized through a multistep reaction process that involves the condensation of 1-methylpyrazole-4-carboxaldehyde with isatin in the presence of a suitable catalyst. The resulting intermediate is then subjected to a cyclization reaction, which forms the final product (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. The yield and purity of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-8-9(7-14-16)6-11-10-4-2-3-5-12(10)15-13(11)17/h2-8H,1H3,(H,15,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFJMQBPCTBTO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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